molecular formula C4H11NO2 B13568614 1-(Aminooxy)-2-butanol CAS No. 32380-76-0

1-(Aminooxy)-2-butanol

Cat. No.: B13568614
CAS No.: 32380-76-0
M. Wt: 105.14 g/mol
InChI Key: DPPYRFXJBFMBLL-UHFFFAOYSA-N
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Description

1-(Aminooxy)-2-butanol is an organic compound characterized by the presence of an aminooxy group (-ONH2) attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-2-butanol typically involves the reaction of an aminooxy moiety with a butanol derivative. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl group (such as an aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .

Industrial Production Methods: Industrial production of this compound may involve large-scale oximation reactions using pre-activated aminooxy reagents. These reagents can be synthesized using classic Schotten-Baumann conditions, which involve the reaction of hydroxylamine derivatives with aldehydes or ketones .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminooxy)-2-butanol undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form various oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.

    Substitution: The aminooxy group can participate in substitution reactions with electrophiles, forming new compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxime ethers, reduced aminooxy derivatives, and substituted aminooxy compounds .

Mechanism of Action

The mechanism of action of 1-(Aminooxy)-2-butanol involves its ability to form stable oxime bonds with carbonyl groups. This reaction is highly chemoselective and can occur under mild conditions, making it suitable for various applications. The compound can inhibit enzyme activity by forming oxime complexes with enzyme-bound pyridoxal phosphate (PLP), thereby preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

1-(Aminooxy)-2-butanol can be compared with other aminooxy compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and enzyme inhibition studies .

Properties

CAS No.

32380-76-0

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

1-aminooxybutan-2-ol

InChI

InChI=1S/C4H11NO2/c1-2-4(6)3-7-5/h4,6H,2-3,5H2,1H3

InChI Key

DPPYRFXJBFMBLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CON)O

Origin of Product

United States

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